

PROTAC AR Degrader-5 chemical structure and properties

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Compound of Interest

Compound Name: PROTAC AR Degrader-5

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In-Depth Technical Guide to PROTAC AR Degrader-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-5, also identified as compound A46, is a potent and selective androgen receptor (AR) antagonist belonging to the class of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule is engineered to specifically target the androgen receptor for ubiquitination and subsequent degradation by the proteasome. By removing the AR protein entirely, rather than merely inhibiting its function, **PROTAC AR Degrader-5** offers a promising therapeutic strategy for overcoming resistance mechanisms observed with traditional AR antagonists. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies for its characterization.

Chemical Structure and Properties

PROTAC AR Degrader-5 is a complex molecule composed of three key components: a ligand that binds to the androgen receptor, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it utilizes (S,R,S)-AHPC (HY-125845) as the von Hippel-Lindau (VHL) E3 ligase ligand.[1] The complete chemical structure is presented below.



Chemical Structure of PROTAC AR Degrader-5

PROTAC AR Degrader-5 Chemical Structure Caption: Chemical structure of **PROTAC AR Degrader-5** (A46).

Physicochemical Properties

A summary of the key physicochemical properties of **PROTAC AR Degrader-5** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C52H54F4N8O7S2	[2]
Molecular Weight	1043.16 g/mol	[2]
CAS Number	2703021-51-4	[2]
Appearance	Solid	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	16	[2]
Rotatable Bond Count	18	[2]
Heavy Atom Count	73	[2]
Complexity	1990	[2]
Defined Atom Stereocenter Count	3	[2]

Pharmacological Properties

PROTAC AR Degrader-5 is a highly potent degrader of the androgen receptor. Its efficacy has been demonstrated in various in vitro and in vivo models.



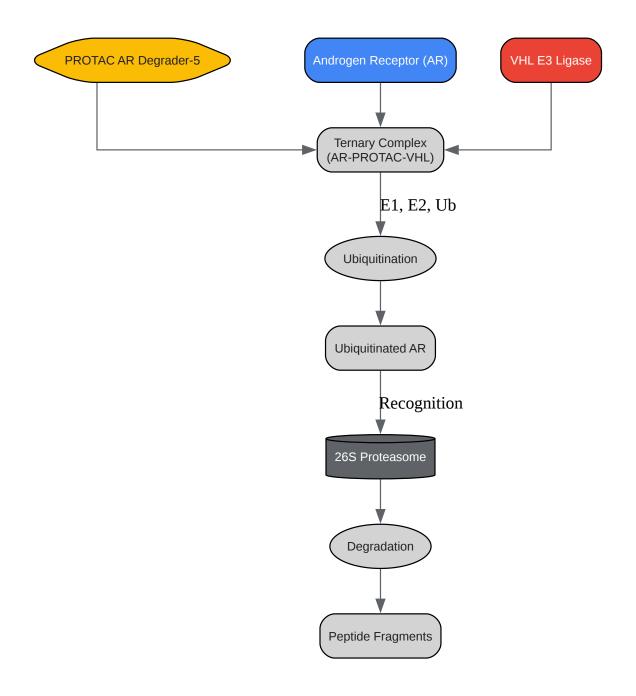
Parameter	Value	Cell Line/Model	Reference
IC50	49 nM	Not Specified	[2]
In Vivo Efficacy	Inhibition of sebaceous plaque	Golden hamster	[2]
In Vivo Efficacy	Induction of hair regeneration	C57BL/6N mice	[2]

Mechanism of Action and Signaling Pathways

PROTAC AR Degrader-5 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the androgen receptor. The following diagrams illustrate the androgen receptor signaling pathway and the general mechanism of action for a PROTAC AR degrader.

Caption: Androgen Receptor (AR) Signaling Pathway.





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Caption: **PROTAC AR Degrader-5** Mechanism of Action.

Experimental Protocols Synthesis of PROTAC AR Degrader-5



A detailed, step-by-step synthesis protocol for **PROTAC AR Degrader-5** is not publicly available in the searched literature. However, the general synthesis of PROTACs involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

The synthesis of the VHL ligand, (S,R,S)-AHPC, has been described in the literature. The synthesis of the AR ligand and the specific linker used in **PROTAC AR Degrader-5** would require access to proprietary information or further research.

Western Blot for AR Degradation

This protocol provides a general framework for assessing the degradation of the androgen receptor in cell lines treated with **PROTAC AR Degrader-5**.

Materials:

- AR-positive cell lines (e.g., LNCaP, VCaP)
- Cell culture medium and supplements
- PROTAC AR Degrader-5
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-AR, anti-GAPDH or anti-β-actin (loading control)
- HRP-conjugated secondary antibody

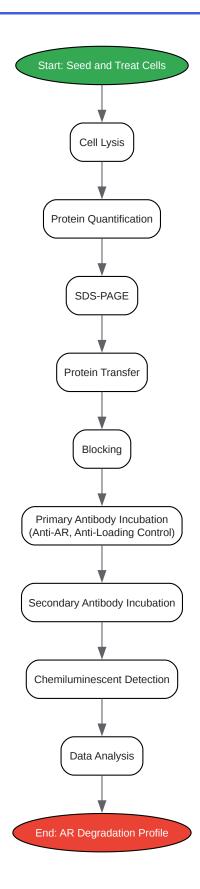


- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment: Seed AR-positive cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of PROTAC AR Degrader-5 or DMSO for the desired time points (e.g., 24, 48, 72 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
- Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.





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References

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